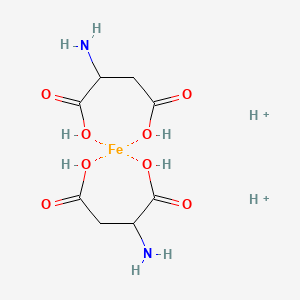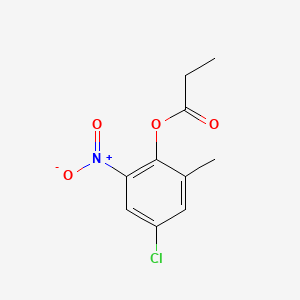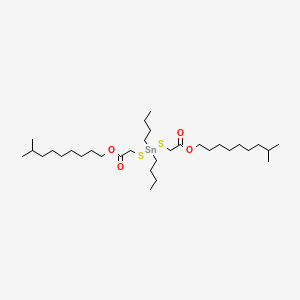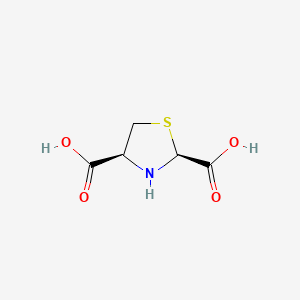
Lithium (cyano-C)trihydroborate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (cyano-C)trihydroborate(1-): is a chemical compound with the molecular formula CBLiN and a molecular weight of 43.7694 g/mol . It is known for its unique properties and applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium (cyano-C)trihydroborate(1-) typically involves the reaction of lithium borohydride with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Industrial Production Methods: Industrial production of Lithium (cyano-C)trihydroborate(1-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Lithium (cyano-C)trihydroborate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can also undergo reduction reactions, often resulting in the formation of lithium borohydride and other related compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenated compounds and other electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium cyanate, while reduction can produce lithium borohydride .
Scientific Research Applications
Chemistry: Lithium (cyano-C)trihydroborate(1-) is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. It is also employed in the development of new materials with unique properties .
Biology and Medicine: In biological research, the compound is used to study the effects of boron-containing compounds on cellular processes.
Industry: In the industrial sector, Lithium (cyano-C)trihydroborate(1-) is used in the production of advanced materials, including high-performance batteries and electronic devices. Its unique properties make it suitable for various applications in the electronics and energy storage industries .
Mechanism of Action
The mechanism of action of Lithium (cyano-C)trihydroborate(1-) involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also participate in coordination chemistry, forming complexes with metal ions and other species .
Comparison with Similar Compounds
Lithium borohydride: Similar in structure but lacks the cyano group.
Sodium cyanoborohydride: Contains a sodium ion instead of lithium.
Potassium cyanoborohydride: Contains a potassium ion instead of lithium.
Uniqueness: Lithium (cyano-C)trihydroborate(1-) is unique due to the presence of both lithium and a cyano group, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
19536-84-6 |
|---|---|
Molecular Formula |
CBLiN |
Molecular Weight |
43.8 g/mol |
InChI |
InChI=1S/CBN.Li/c2-1-3;/q-1;+1 |
InChI Key |
ODTYDHLTBYROHZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


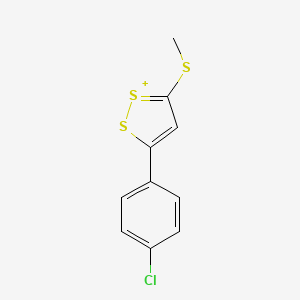
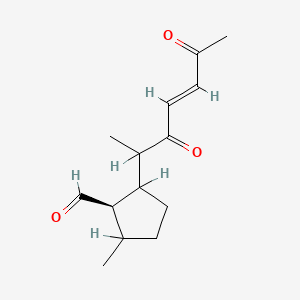

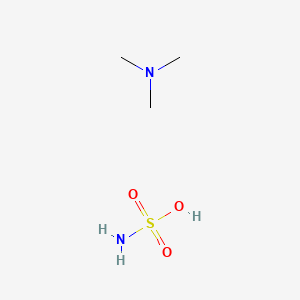
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
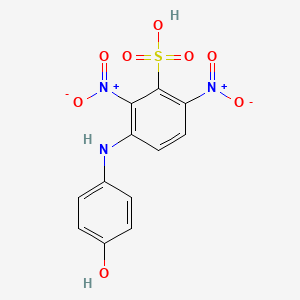

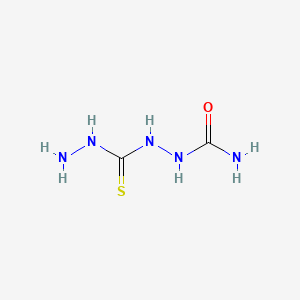
![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
